

Methods for deagglomerating Aerosil R 805 nanoparticles

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Compound of Interest

Compound Name: *Aerosil R 805*

Cat. No.: *B1168409*

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An essential aspect of leveraging nanomaterials in research and development is the ability to achieve a stable and uniform dispersion. **Aerosil R 805**, a hydrophobic fumed silica, is widely used for rheology control, but its low density and tendency to agglomerate can present significant challenges during formulation.^{[1][2]} This technical support center provides detailed troubleshooting guides and frequently asked questions to assist researchers, scientists, and drug development professionals in effectively deagglomerating **Aerosil R 805** nanoparticles for their specific applications.

Frequently Asked Questions (FAQs)

Q1: What is **Aerosil R 805** and why is it hydrophobic?

A1: **Aerosil R 805** is a type of fumed silica that has been surface-treated with an organosilane (octylsilane), which replaces the hydrophilic silanol groups on the surface with hydrophobic alkyl chains.^{[3][4][5]} This treatment makes the nanoparticles hydrophobic, allowing for effective rheology control and thickening in non-polar to semi-polar systems, such as epoxy resins, coatings, and various cosmetic formulations.^{[3][5][6]}

Q2: Why is deagglomeration of **Aerosil R 805** necessary?

A2: During its production, primary fumed silica particles (7-40 nm) collide and fuse to form larger structures called aggregates.^[7] These aggregates further cluster together through weaker intermolecular forces to form agglomerates, which can be micrometers in size.^{[8][9]} To achieve the desired rheological effects (e.g., thickening, anti-sagging, anti-settling) and ensure

product consistency, these agglomerates must be broken down into smaller aggregates and dispersed uniformly throughout the liquid medium.[5][8] Insufficient deagglomeration leads to inconsistent viscosity, poor stability, and settling of particles.[8]

Q3: What is the fundamental difference between hydrophilic and hydrophobic fumed silica in a dispersion?

A3: The primary difference lies in their surface chemistry. Hydrophilic fumed silica has silanol (Si-OH) groups on its surface, which can form hydrogen bonds.[8] Hydrophobic grades like **Aerosil R 805** have these groups replaced by hydrophobic chains.[8] This makes hydrophobic grades easier to disperse in some systems as the agglomerates are more readily broken up. They also offer advantages like improved water repellency and better gloss in coatings.[8]

Q4: Are there easier-to-disperse alternatives to the standard **Aerosil R 805**?

A4: Yes, Evonik has developed an "Easy-to-Disperse" (E2D) version, AEROSIL® E 805.[2] Thanks to an innovative production process, this grade offers the same performance as the standard "R" grade but does not require energy-intensive high-shear mixing like bead milling.[2][10] It can be effectively dispersed using lower-shear equipment like a dissolver, which can significantly reduce processing time, energy consumption, and production costs.[2][10][11]

Troubleshooting Guide

Problem	Potential Cause	Recommended Solution
Inconsistent Viscosity Between Batches	Insufficient Shear Energy: Using low-shear mixers (e.g., propeller stirrers) does not provide enough energy to break down agglomerates.[8]	Increase Shear: Use high-shear dispersion (HSD) equipment like a dissolver or rotor-stator mixer. Ensure the peripheral tip speed is in the recommended range (see Table 2).[8] For lab trials, do not exceed the maximum tip speed you can achieve on a production scale to avoid scale-up issues.[8]
Improper Addition of Silica: Adding the powder too quickly can lead to the formation of large, undispersed clumps.	Gradual Incorporation: Add Aerosil R 805 gradually into the vortex created by the mixer to ensure it is wetted out properly.	
Temperature Fluctuations: Excessive mixing time can increase the temperature of the formulation, leading to a decrease in viscosity.[8]	Monitor and Control Temperature: Keep the dispersing time to a minimum required for full deagglomeration. If necessary, use a jacketed vessel to cool the batch during mixing.[8]	
Particle Settling or Sedimentation Over Time	Incomplete Deagglomeration: A poorly formed three-dimensional network cannot effectively suspend other components in the formulation. This is a direct result of insufficient dispersion.[8]	Optimize Dispersion Process: Verify that the shear energy, mixing time, and equipment are adequate. Consider preparing a masterbatch with a higher concentration of Aerosil R 805 under optimal shear and then diluting it into the main batch.
Incorrect Loading Level: The concentration of Aerosil R 805	Adjust Concentration: The optimal loading level is system-	

may be too low to form a stable network.[8]

specific and should be determined empirically.[8] A typical recommended addition level is between 1.0 - 2.0% based on the total formulation. [12]

Difficulty "Wetting Out" the Powder

Low Density of Fumed Silica: Aerosil R 805 is a very fine, low-density powder that tends to float on the surface of liquids.[1]

Use High-Shear Mixing: The powerful suction and vortex created by a high-shear mixer will effectively draw the powder into the liquid for rapid incorporation.[1]

Poor Optical Properties (e.g., Haze in Clearcoats)

Presence of Undispersed Agglomerates: Large agglomerates can scatter light, leading to a hazy appearance. Aerosil R 805 is specifically designed to provide high transparency when properly dispersed.[12][13]

Improve Dispersion Quality: Use more energy-intensive equipment, such as a bead mill or a high-pressure homogenizer like a Sonolator, to achieve a finer dispersion. [10][14] Alternatively, switch to the easy-to-disperse AEROSIL® E 805, which achieves better grind values with less energy.[2]

Quantitative Data Summary

Table 1: Technical Specifications of **Aerosil R 805**

Property	Value	Test Method
Specific Surface Area (BET)	125 - 175 m²/g	DIN EN ISO 9277
Carbon Content	4.5 - 6.5 %	DIN EN ISO 3262-20
Silicon Dioxide Content	> 99.8 %	DIN EN ISO 3262-19
pH-Value (in 4% dispersion)	3.5 - 5.5	DIN EN ISO 787-9
Loss on Drying (2h at 105°C)	< 0.5 %	DIN EN ISO 787-2
Tamped Density	Approx. 60 g/L	DIN EN ISO 787-11

Data sourced from the Evonik Technical Data Sheet for Aerosil® R 805.[[12](#)]

Table 2: Comparison of Dispersion Equipment and Shear Energy

Equipment Type	Peripheral Tip Speed	Shear Level	Suitability for Aerosil R 805
Propeller/Stirring Blade	1.5 - 6 m/s	Low	Insufficient: Leads to inconsistencies, settling, and loss of efficiency. [8]
High-Shear Dissolver (Saw-tooth blade)	> 7 m/s (8 - 10 m/s recommended)	High	Sufficient: Minimum required shear for proper dispersion of standard grades. [8]
Rotor-Stator Mixer	High	Very High	Excellent: Provides rapid and thorough dispersion. [1]
Sonolator Homogenizer	N/A (Operates on fluid cavitation)	Very High	Excellent: Effectively disperses fumed silica at lower operating pressures (e.g., 500 psi) compared to other homogenizers. [14]

| Bead Mill | N/A | Very High | Excellent: Traditional method for achieving the highest quality dispersion, but is time and energy-intensive. Often not needed for E2D grades.[\[10\]](#) |

Experimental Protocols & Workflows

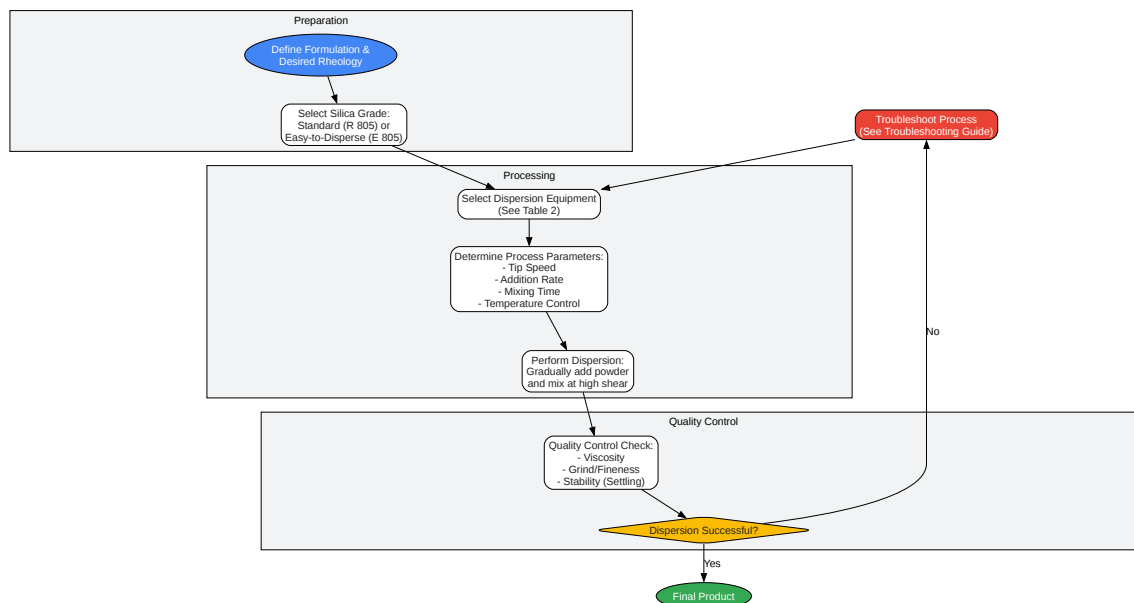
Protocol 1: High-Shear Dispersion Using a Dissolver

- Equipment Setup:
 - Select a high-shear dissolver with a saw-tooth type blade.
 - The blade diameter should be approximately one-third of the vessel diameter.
 - Position the blade off-center and at a height of about one-half the blade's diameter from the bottom of the vessel to ensure a good vortex and avoid air incorporation.

- Calculation of Tip Speed:
 - Calculate the required RPM to achieve the target peripheral tip speed (recommended: 8-10 m/s).[8]
 - Formula: $\text{Tip Speed (m/s)} = (\text{RPM} * \text{Blade Diameter (m)} * \pi) / 60$
- Dispersion Procedure:
 - Add the liquid components of your formulation to the mixing vessel.
 - Start the dissolver at a low speed to create a vortex.
 - Gradually add the pre-weighed **Aerosil R 805** powder into the side of the vortex.
 - Once all the powder is added, increase the speed to the calculated RPM to achieve the target tip speed.
 - Disperse for a predetermined time (e.g., 15-30 minutes), monitoring the temperature and viscosity. Optimum time is system-specific and should be determined empirically.[8]
 - Reduce speed and stop the mixer.

Logical Workflow for Deagglomeration

The following diagram illustrates the general workflow for selecting a deagglomeration method and optimizing the process.

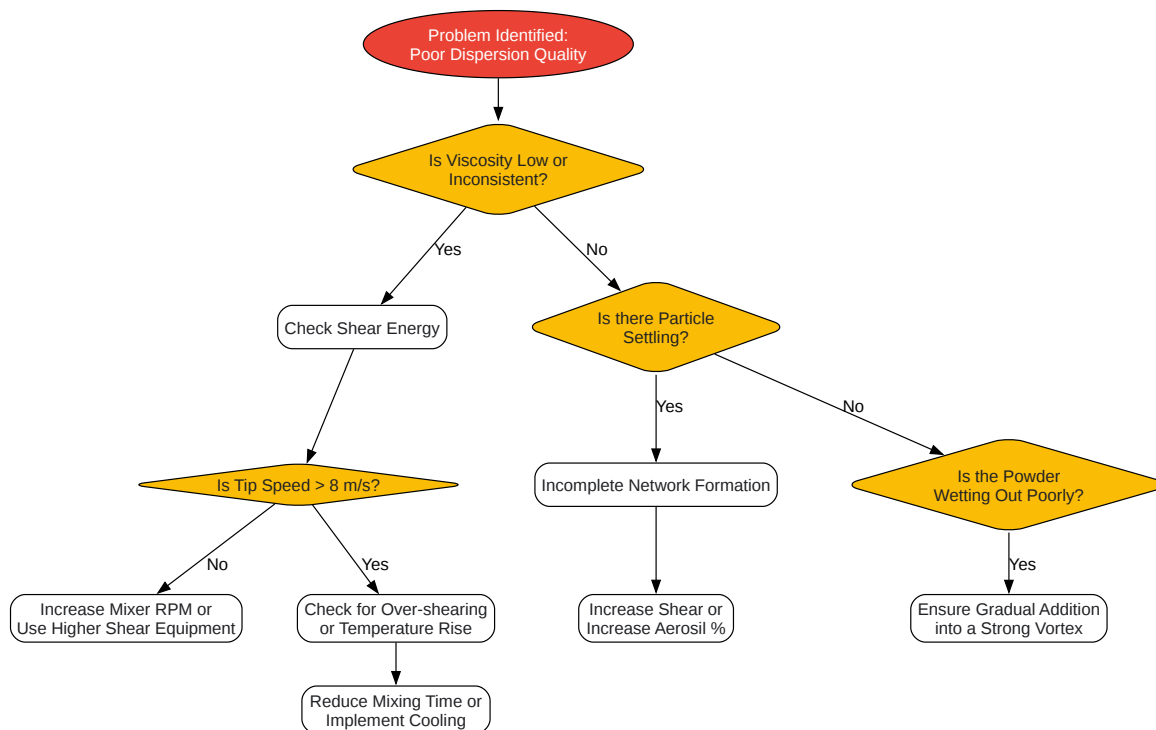


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Fig 1. General workflow for deagglomerating **Aerosil R 805**.

Troubleshooting Logic Diagram

This diagram provides a decision-making path for addressing common dispersion issues.

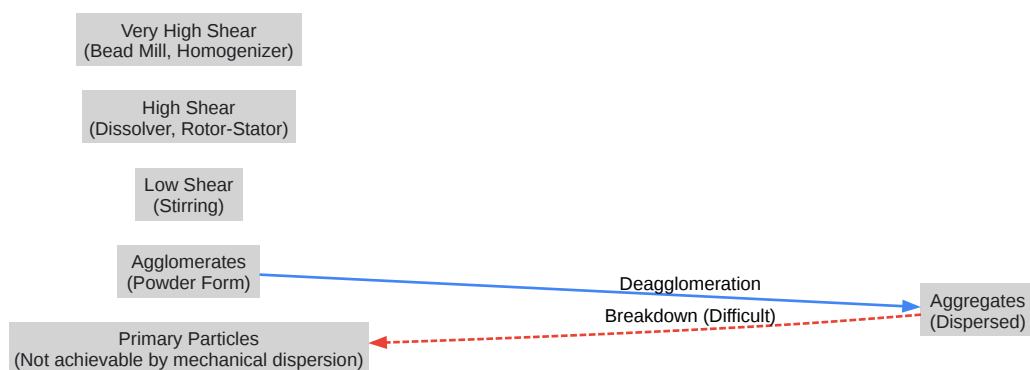


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Fig 2. Decision tree for troubleshooting common dispersion problems.

Shear Energy vs. Dispersion State

The degree of dispersion is directly related to the amount of energy introduced into the system. This diagram illustrates the relationship between shear energy and the state of fumed silica agglomerates.



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